Orange dispersé 1

Vue d'ensemble

Description

Applications De Recherche Scientifique

Disperse Orange 1 has a wide range of applications in scientific research:

Chemistry: Used as a model compound in the study of azo dyes and their reactions.

Biology: Investigated for its interactions with biological macromolecules and its potential as a fluorescent probe.

Medicine: Explored for its anti-amyloid properties, particularly in the context of Alzheimer’s disease.

Industry: Utilized as a dye in the textile industry due to its vibrant color and stability.

Mécanisme D'action

Target of Action

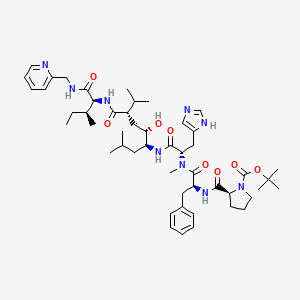

Disperse Orange 1, also known as 4-anilino-4’-nitroazobenzene, is an azo dye . It is primarily used for coloring purposes . The primary target of Disperse Orange 1 is the amyloid-beta (Aβ42) protein, where it acts as an anti-amyloid agent .

Mode of Action

The mode of action of Disperse Orange 1 involves the isomerization effect between the trans-4A4N and cis-4A4N states . This isomerization occurs during photo relaxation, which is a process where the molecule returns to its ground state after being excited by light .

Biochemical Pathways

It is known that the dye can delay both seeded and non-seeded aβ42 polymerization at substoichiometric concentrations . This suggests that Disperse Orange 1 may interfere with the aggregation of Aβ42, a process implicated in the pathogenesis of Alzheimer’s disease .

Pharmacokinetics

Its chemical properties, such as its molecular weight of 31833 g/mol , may influence its bioavailability and pharmacokinetic profile.

Result of Action

The result of Disperse Orange 1’s action is the delay of Aβ42 polymerization . This could potentially mitigate the formation of amyloid plaques, which are characteristic of Alzheimer’s disease . Additionally, Disperse Orange 1 exhibits a color change due to the isomerization effect, which can be observed at a maximum absorbance of 439nm .

Action Environment

The action of Disperse Orange 1 can be influenced by environmental factors. For instance, the dye is useful in conducting experiments with flash photolysis , a technique that involves the use of a flash of light to induce a chemical reaction. Furthermore, the dye’s action may be affected by the presence of other substances, such as NaCl and other salts, which are often found in commercial samples of the dye .

Analyse Biochimique

Biochemical Properties

Disperse Orange 1 is known to interact with various biomolecules. It has been identified as an anti-amyloid agent, which potently delays both seeded and non-seeded Aβ42 polymerization at substoichiometric concentrations, thereby disrupting preformed fibrillar assemblies of synthetic Aβ42 peptides . This suggests that Disperse Orange 1 may interact with proteins involved in amyloid formation.

Cellular Effects

Disperse Orange 1 has been reported to induce DNA damage and cytotoxic effects . It was found to be genotoxic on HepG2 cells until it reached the maximum concentration tested . Despite cell viability being around 90%, the damage response had saturated, which might be due to cytotoxic effects .

Molecular Mechanism

The molecular mechanism of Disperse Orange 1 involves its ability to undergo isomerization. This dye is useful in conducting experiments with flash photolysis due to the isomerization effect between the trans-4A4N and cis-4A4N states that occurs during photo relaxation . This property allows Disperse Orange 1 to interact with light in a unique way, which could potentially influence its interactions with biomolecules.

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of Disperse Orange 1 in laboratory settings are limited, it is known that this dye is used in experiments due to its isomerization effect . This suggests that the effects of Disperse Orange 1 could change over time under certain conditions, such as exposure to light.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'Orange dispersée 1 implique la diazotation de la 4-nitroaniline suivie d'un couplage avec la N-phénylaniline. La réaction se produit généralement en milieu acide avec du nitrite de sodium et de l'acide chlorhydrique pour former le sel de diazonium, qui est ensuite couplé avec la N-phénylaniline en milieu alcalin pour donner l'Orange dispersée 1 .

Méthodes de production industrielle : La production industrielle de l'Orange dispersée 1 suit une voie de synthèse similaire mais à plus grande échelle. Le processus implique des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. L'utilisation de techniques de purification avancées telles que la recristallisation et la chromatographie est essentielle pour obtenir de l'Orange dispersée 1 de haute pureté adaptée aux applications industrielles et de recherche .

Analyse Des Réactions Chimiques

Types de réactions : L'Orange dispersée 1 subit plusieurs types de réactions chimiques, notamment :

Réduction : Le groupe nitro peut être réduit en groupe amino à l'aide d'agents réducteurs comme le dithionite de sodium.

Oxydation : Le groupe amino peut être oxydé en groupe nitro à nouveau dans des conditions spécifiques.

Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile.

Réactifs et conditions courantes :

Réduction : Dithionite de sodium en milieu aqueux.

Oxydation : Permanganate de potassium en milieu acide.

Substitution : Halogénation à l'aide de chlore ou de brome en présence d'un catalyseur.

Principaux produits formés :

Réduction : 4-((4-aminophényl)diazényl)-N-phénylaniline.

Oxydation : Reformation du composé nitro d'origine.

Substitution : Dérivés halogénés de l'Orange dispersée 1.

4. Applications de recherche scientifique

L'Orange dispersée 1 a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisée comme composé modèle dans l'étude des colorants azoïques et de leurs réactions.

Biologie : Étudiée pour ses interactions avec les macromolécules biologiques et son potentiel en tant que sonde fluorescente.

Médecine : Explorée pour ses propriétés anti-amyloïdes, en particulier dans le contexte de la maladie d'Alzheimer.

Industrie : Utilisée comme colorant dans l'industrie textile en raison de sa couleur vibrante et de sa stabilité.

5. Mécanisme d'action

Le mécanisme par lequel l'Orange dispersée 1 exerce ses effets, en particulier ses propriétés anti-amyloïdes, implique la perturbation des assemblages fibrillaires préformés de peptides bêta-amyloïdes. Cette perturbation réduit l'activité de semis des agrégats bêta-amyloïdes, diminuant ainsi la formation de plaques et la neuroinflammation. Les cibles moléculaires comprennent les peptides bêta-amyloïdes, et les voies impliquées sont liées à l'agrégation amyloïde et aux réponses neuro-inflammatoires .

Composés similaires :

Rouge dispersé 1 : Un autre colorant azoïque présentant des caractéristiques structurelles similaires mais des substituants différents sur les cycles aromatiques.

Jaune dispersé 3 : Structure similaire, mais avec des groupes chromophores différents.

Comparaison : L'Orange dispersée 1 est unique en raison de ses propriétés anti-amyloïdes spécifiques, qui ne sont pas observées dans d'autres colorants azoïques similaires. Alors que le Rouge dispersé 1 et le Jaune dispersé 3 sont principalement utilisés pour leurs propriétés tinctoriales, l'Orange dispersée 1 se distingue par ses applications thérapeutiques potentielles dans les maladies neurodégénératives .

Comparaison Avec Des Composés Similaires

Disperse Red 1: Another azo dye with similar structural features but different substituents on the aromatic rings.

Disperse Yellow 3: Similar in structure but with different chromophoric groups.

Comparison: Disperse Orange 1 is unique due to its specific anti-amyloid properties, which are not observed in other similar azo dyes. While Disperse Red 1 and Disperse Yellow 3 are primarily used for their dyeing properties, Disperse Orange 1 stands out for its potential therapeutic applications in neurodegenerative diseases .

Propriétés

IUPAC Name |

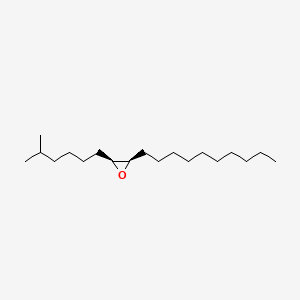

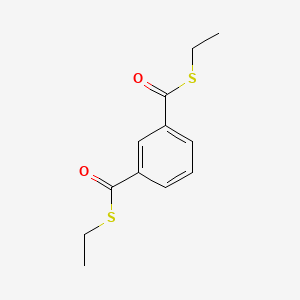

4-[(4-nitrophenyl)diazenyl]-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2/c23-22(24)18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-13,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVXLROHJBSEDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062536 | |

| Record name | C.I. Disperse Orange 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [MSDSonline] | |

| Record name | C.I. Disperse Orange 1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4090 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2581-69-3 | |

| Record name | Disperse Orange 1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2581-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Orange 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002581693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-[2-(4-nitrophenyl)diazenyl]-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Orange 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-nitrophenyl)azo]-N-phenylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE ORANGE 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1592R4P97H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. DISPERSE ORANGE 1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Disperse Orange 1 a concern for allergic contact dermatitis (ACD)?

A1: Disperse Orange 1 belongs to the azo dye family, known to be a common cause of textile-related ACD. [] While regulations exist to limit its concentration in products with direct and prolonged skin contact, Disperse Orange 1 has been detected in garments exceeding these limits. []

Q2: How common is ACD caused by Disperse Orange 1?

A2: Clinical studies indicate a relatively low prevalence of Disperse Orange 1 allergy. In one study, only 1.3% of patients tested positive for Disperse Orange 1 sensitivity out of 547 individuals patch tested with a clothing and dye series. []

Q3: What are the typical sources of Disperse Orange 1 exposure leading to ACD?

A3: Aside from clothing, potential sources include hair dyes, wound dressings, and even thyroid shields. [] A case report documented severe localized ACD attributed to a textile necklace containing Disperse Orange 1. []

Q4: Can impurities in commercial Disperse Orange 1 contribute to its allergenic potential?

A4: Research suggests that impurities present in commercial Disperse Orange 1 can indeed act as sensitizers. [] Thin-layer chromatography (TLC) analysis of commercial Disperse Orange 1 revealed the presence of additional allergens within the dye. [, ]

Q5: Does Disperse Orange 1 exhibit cross-reactivity with other compounds?

A5: Yes, cross-reactivity between Disperse Orange 1 and other disperse dyes, particularly Disperse Yellow 3, has been observed. [, ] This cross-reactivity is likely due to the presence of common metabolites like p-aminodiphenylamine. [, ] Simultaneous reactions to p-phenylenediamine (PPD) and disperse azo dyes have also been reported, suggesting potential cross-reactivity. [, ]

Q6: How do skin bacteria contribute to Disperse Orange 1 sensitization?

A6: Human skin bacteria possess azo reductases capable of metabolizing disperse azo dyes, including Disperse Orange 1. [] These metabolites, such as p-aminodiphenylamine, can act as potent sensitizers, potentially contributing to the development of ACD. []

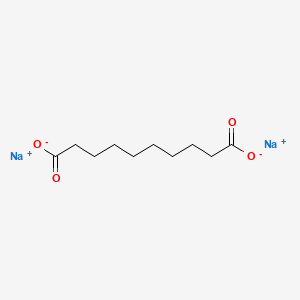

Q7: What is the molecular formula and weight of Disperse Orange 1?

A7: Disperse Orange 1 has the molecular formula C18H14N4O2 and a molecular weight of 318.33 g/mol.

Q8: How can spectroscopic techniques be used to characterize Disperse Orange 1?

A8: Resonance Raman (RR) spectroscopy has been successfully employed to study the protonation of Disperse Orange 1 in solution and adsorbed on oxide surfaces. [] This technique provides valuable insights into the molecule's interactions with different environments.

Q9: How does chlorination treatment affect the toxicity of Disperse Orange 1?

A9: While chlorination, a common wastewater treatment method, can reduce the mutagenic effects of Disperse Orange 1, it does not eliminate them entirely. [] Further research is needed to determine the efficacy of different treatment methods in removing Disperse Orange 1 and mitigating its potential risks.

Q10: What methods are used to degrade Disperse Orange 1 in wastewater?

A10: Photoelectrocatalytic oxidation using Ti/TiO2 nanotubular array electrodes has shown promise in degrading Disperse Orange 1 and reducing its cytotoxicity. [] Electrochemical reduction at a boron-doped diamond electrode is another method explored for the degradation of this azo dye. []

Q11: What is the primary application of Disperse Orange 1?

A11: Disperse Orange 1 is predominantly used as a dye in the textile industry for coloring synthetic fibers like polyester, nylon, and acetate. [, ]

Q12: How do light and heat affect the stability of Disperse Orange 1 on dyed fabrics?

A12: Prolonged exposure to sunlight and high temperatures can degrade Disperse Orange 1, leading to fading and reduced strength of dyed fibers. [] The presence of lignin in natural fibers like jute can exacerbate this degradation. []

Q13: Are there alternative dye carriers being explored for Disperse Orange 1?

A13: Yes, researchers are investigating the use of unilamellar and multilamellar liposomes as carriers for Disperse Orange 1 in wool dyeing. [, ] These lipid-based systems offer potential advantages in terms of controlled dye exhaustion, improved dye-fiber bonding, and reduced reliance on conventional dispersing agents. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.